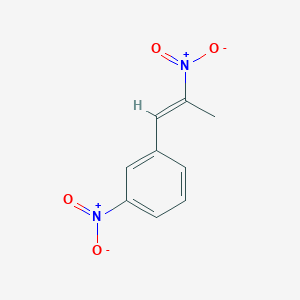

1-(3-Nitrophenyl)-2-nitropropene

説明

Structure

3D Structure

特性

IUPAC Name |

1-nitro-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERQCTVLGKJURQ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Nitrophenyl)-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)-2-nitropropene is a substituted aromatic nitroalkene of significant interest in synthetic organic chemistry. Its highly electrophilic nature, a consequence of two electron-withdrawing nitro groups, renders it a versatile precursor for the synthesis of various nitrogen-containing compounds. This technical guide provides a comprehensive overview of the known chemical properties of 1-(3-Nitrophenyl)-2-nitropropene, including its physicochemical characteristics, reactivity, and a detailed experimental protocol for its synthesis via a Henry condensation reaction. Furthermore, this document explores the potential biological activities of this class of compounds, supported by a proposed mechanism of action.

Chemical and Physical Properties

1-(3-Nitrophenyl)-2-nitropropene, with the CAS Number 134538-50-4, is a compound whose chemical behavior is largely dictated by the presence of two nitro functional groups.[1] One nitro group is situated on the phenyl ring at the meta position, while the other is attached to the propene side chain. This substitution pattern significantly influences the electronic properties of the molecule, making the double bond highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 1-(3-Nitrophenyl)-2-nitropropene

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₄ | [2] |

| Molecular Weight | 208.17 g/mol | [2] |

| Boiling Point | 346.9 °C at 760 mmHg | [3][4] |

| Density | 1.344 g/cm³ | [3][4] |

| Melting Point | Not available | [3][4] |

Synthesis

The primary synthetic route to 1-(3-Nitrophenyl)-2-nitropropene is the Henry condensation (also known as a nitroaldol reaction) between 3-nitrobenzaldehyde and nitroethane.[3][4] This reaction is typically base-catalyzed and proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene.

Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)-2-nitropropene

The following is a detailed experimental protocol adapted from established procedures for similar nitrostyrene syntheses.[5]

Materials and Equipment:

-

3-Nitrobenzaldehyde

-

Nitroethane

-

Anhydrous ethanol (or other suitable solvent like glacial acetic acid)

-

Base catalyst (e.g., n-butylamine, cyclohexylamine, or ammonium acetate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzaldehyde in a suitable solvent such as anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add nitroethane, followed by the dropwise addition of a catalytic amount of a base (e.g., n-butylamine).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization of the product. If precipitation is slow, the addition of cold water may facilitate the process.

-

Purification: Collect the crude product by filtration and wash it with cold solvent to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product.

Chemical Reactivity

The reactivity of 1-(3-Nitrophenyl)-2-nitropropene is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitro group on the propene moiety.[1] This makes it a potent Michael acceptor, readily undergoing nucleophilic addition reactions.[1] It can also participate in cycloaddition reactions.

Nucleophilic Addition (Michael Addition)

The conjugated system of 1-(3-Nitrophenyl)-2-nitropropene is highly susceptible to attack by a wide range of nucleophiles in a Michael addition reaction. This reaction is a key step in the synthesis of various more complex molecules.

Reduction

The nitro groups of 1-(3-Nitrophenyl)-2-nitropropene can be reduced to the corresponding amines. This transformation is significant in the synthesis of substituted phenethylamines, which are a class of compounds with diverse pharmacological applications.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a vinylic proton, and a methyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the double bond, and the methyl group. The presence of the nitro groups would cause a downfield shift for the attached carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitro groups (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carbon-carbon double bond (around 1640 cm⁻¹), and the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak, with fragmentation patterns corresponding to the loss of the nitro groups and other characteristic fragments.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of 1-(3-Nitrophenyl)-2-nitropropene are limited. However, the broader class of β-nitrostyrenes has been investigated for various biological effects, including antimicrobial and anticancer activities.[1]

The biological activity of many nitroaromatic compounds is attributed to their ability to generate reactive oxygen species (ROS) upon intracellular reduction of the nitro group. This can lead to cellular damage, including DNA damage and mitochondrial dysfunction, ultimately inducing apoptosis in cancer cells or leading to the death of microorganisms.

Below is a conceptual diagram illustrating a plausible biological mechanism of action for nitrostyrene compounds.

Figure 1: Proposed mechanism of action for nitrostyrenes.

Conclusion

1-(3-Nitrophenyl)-2-nitropropene is a valuable synthetic intermediate with a rich and varied chemical reactivity profile. While some of its fundamental physical properties have been characterized, a more detailed experimental investigation, particularly regarding its melting point and comprehensive spectroscopic analysis, would be beneficial for the scientific community. The established synthetic routes for related compounds provide a solid foundation for its preparation. Furthermore, the potential biological activities of this class of molecules, likely mediated through oxidative stress, warrant further exploration for applications in drug development.

References

- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE - SYNTHETIKA [synthetikaeu.com]

- 4. 1-(3-nitrophenyl)-2-nitropropene | CAS#:134538-50-4 | Chemsrc [chemsrc.com]

- 5. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

1-(3-Nitrophenyl)-2-nitropropene CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

1-(3-Nitrophenyl)-2-nitropropene is a substituted nitroalkene with the Chemical Abstracts Service (CAS) number 134538-50-4 .[1][2] Its molecular structure, featuring two nitro groups—one on the aromatic ring and one on the propene chain—makes it a subject of interest in synthetic chemistry and potentially in drug discovery due to its electrophilic nature.[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 1-(3-Nitrophenyl)-2-nitropropene.

| Property | Value | Reference |

| CAS Number | 134538-50-4 | [1][2] |

| Molecular Formula | C₉H₈N₂O₄ | Derived from structure |

| Molecular Weight | 208.17 g/mol | [1] |

| InChI Key | OERQCTVLGKJURQ-FNORWQNLSA-N | [1] |

| Appearance | Likely a yellow crystalline solid | Inferred from similar compounds[3][4] |

Synthesis and Experimental Protocols

The synthesis of 1-(3-nitrophenyl)-2-nitropropene is achieved through a Henry condensation reaction, also known as a nitroaldol reaction.[3][5] This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with nitroethane.[2][3] The initial product is a β-nitro alcohol, which is subsequently dehydrated to form the target nitroalkene.[3][5]

General Experimental Protocol: Henry Condensation

This protocol is adapted from established methods for the synthesis of analogous phenyl-2-nitropropenes.[3][5][6]

Materials:

-

3-Nitrobenzaldehyde[2]

-

Nitroethane[2]

-

Basic catalyst (e.g., n-butylamine, cyclohexylamine, or ammonium acetate)[5][6]

-

Solvent (e.g., glacial acetic acid, ethanol, or a non-polar solvent for azeotropic water removal like cyclohexane)[6][7]

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

(Optional) Dean-Stark apparatus for water removal[5]

Procedure (Example using Ammonium Acetate catalyst):

-

A solution of 3-nitrobenzaldehyde and a molar equivalent of ammonium acetate is prepared in a suitable solvent such as glacial acetic acid or excess nitroethane.[6][7]

-

Nitroethane is added to the solution.

-

The reaction mixture is heated to reflux (typically around 100°C) for several hours (e.g., 5-8 hours).[6]

-

During the reaction, water is formed as a byproduct and can be removed to drive the reaction to completion, for instance, by using a Dean-Stark apparatus if a suitable solvent is used.[5]

-

After the reaction is complete, the mixture is cooled, which may induce crystallization of the product.[6]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield 1-(3-nitrophenyl)-2-nitropropene as a crystalline solid.[6]

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(3-nitrophenyl)-2-nitropropene is dominated by the electron-withdrawing nature of the two nitro groups. This makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.[1]

Michael Addition Reactions

The conjugated system, activated by the nitro group on the propene moiety, makes 1-(3-nitrophenyl)-2-nitropropene a potent Michael acceptor.[1] It can react with a variety of nucleophiles in a Michael addition reaction. This reactivity is fundamental to its potential use as a building block in organic synthesis for creating more complex molecules.[1] For instance, the addition of nitroalkanes can lead to the synthesis of 1,3-dinitro compounds.[1]

Potential in Drug Development

While specific biological activities for 1-(3-nitrophenyl)-2-nitropropene are not detailed in the provided search results, related nitroaromatic compounds and chalcones have been investigated for various pharmacological properties. For example, 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a related chalcone, has shown potential anticancer, antimicrobial, and anti-inflammatory effects.[8][9] These activities are often linked to the induction of oxidative stress and modulation of cellular signaling pathways.[9] The nitro group can be enzymatically reduced within cells, generating reactive oxygen species (ROS).[9] This suggests that 1-(3-nitrophenyl)-2-nitropropene could be a candidate for similar investigations.

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1-(3-Nitrophenyl)-2-nitropropene via the Henry condensation reaction.

References

- 1. 1-(3-Nitrophenyl)-2-nitropropene | 134538-50-4 | Benchchem [benchchem.com]

- 2. 1-(3-nitrophenyl)-2-nitropropene | CAS#:134538-50-4 | Chemsrc [chemsrc.com]

- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 4. safrole.com [safrole.com]

- 5. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]

- 6. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. DE3209789A1 - Process for the preparation of 1-(3-hydroxyphenyl)-2-nitropropene (1) - Google Patents [patents.google.com]

- 8. Buy 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one | 16619-21-9 [smolecule.com]

- 9. 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one | 16619-21-9 | Benchchem [benchchem.com]

Spectroscopic data for 1-(3-Nitrophenyl)-2-nitropropene (NMR, IR, MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry for determining the structure, purity, and identity of chemical compounds. For novel or synthesized molecules like substituted nitropropenes, a combination of NMR, IR, and MS is typically employed to obtain a complete structural assignment. Each technique provides unique and complementary information about the molecule's atomic and molecular properties.

Spectroscopic Data for 1-Phenyl-2-nitropropene (Illustrative Example)

As a proxy for 1-(3-Nitrophenyl)-2-nitropropene, the spectroscopic data for 1-phenyl-2-nitropropene is presented below. This data is representative of the types of signals and fragments one would expect for a nitrostyrene derivative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Parameter | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [1][2] |

| Major Peaks (m/z) | |

| Top Peak | 115 |

| 2nd Highest | 163 |

| 3rd Highest | 116 |

Table 1: Mass Spectrometry Data for 1-Phenyl-2-nitropropene.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| C=C (alkene) | ~1608 |

| NO₂ (nitro group) | ~1532 (asymmetric), ~1358 (symmetric) |

| C-H (aromatic) | ~3075 |

| C-H (alkene) | Not explicitly detailed in search results |

Table 2: General IR Absorption Ranges for Functional Groups in 1-Phenyl-2-nitropropene. The provided search result gives a list of IR peaks without specific assignments[3]. The values above are typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While specific NMR data for 1-phenyl-2-nitropropene was not found in the search results, a hypothetical ¹H NMR spectrum would be expected to show signals for the vinyl proton, the methyl protons, and the aromatic protons of the phenyl group. Similarly, a ¹³C NMR spectrum would show distinct signals for the carbons in the aromatic ring, the double bond, and the methyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound like 1-(3-Nitrophenyl)-2-nitropropene.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume of the sample solution is injected into the gas chromatograph (GC).

-

Separation: The GC separates the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Detection: The ionized molecules and their fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.

Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

-

Analysis: The IR beam is passed through the ATR crystal, and the sample in contact with the crystal absorbs specific frequencies of IR radiation corresponding to its vibrational modes.

-

Detection: The detector measures the transmitted IR radiation, and a Fourier transform is applied to the signal to generate the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Analysis: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei. For ¹³C NMR, a different frequency pulse excites the carbon-13 nuclei.

-

Detection: As the nuclei relax, they emit radiofrequency signals that are detected and converted into an NMR spectrum by Fourier transform. Chemical shifts, coupling constants, and integration values are then analyzed to determine the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive structural elucidation of 1-(3-Nitrophenyl)-2-nitropropene, like any novel compound, would necessitate a combined analytical approach. While specific experimental data for this particular molecule is not widely published, the methodologies and expected data types can be inferred from closely related structures such as 1-phenyl-2-nitropropene. The application of MS, IR, and NMR spectroscopy, as outlined in this guide, provides the necessary framework for researchers in drug discovery and chemical synthesis to confidently identify and characterize such molecules.

References

Physical characteristics of 1-(3-Nitrophenyl)-2-nitropropene

An In-depth Technical Guide to the Physical Characteristics of 1-(3-Nitrophenyl)-2-nitropropene

Introduction

1-(3-Nitrophenyl)-2-nitropropene is an aromatic nitroalkene compound characterized by the presence of two nitro groups: one attached to the phenyl ring at the meta position and another on the propene side chain. This dual functionalization makes it a molecule of significant interest in organic synthesis. As with other nitrostyrenes, the conjugated system is highly activated by the electron-withdrawing nature of the nitro groups, rendering the molecule a potent Michael acceptor and a valuable precursor for the synthesis of various pharmaceutical and chemical entities.[1] This guide provides a comprehensive overview of its physical characteristics, spectroscopic profile, and a detailed experimental protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 1-(3-Nitrophenyl)-2-nitropropene are summarized below. These characteristics are essential for its handling, storage, and application in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₄ | [2] |

| Molecular Weight | 208.17 g/mol | [2] |

| Appearance | Yellow Crystalline Solid (Inferred) | [1][3] |

| Boiling Point | 346.9 °C at 760 mmHg | [2] |

| Density | 1.344 g/cm³ | [2] |

| Melting Point | Not Available | [2] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone). (Inferred) | [1] |

Spectroscopic Data

| Technique | Expected Characteristic Signals |

| ¹H NMR | - Aromatic protons (4H) in the region δ 7.5-8.5 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. - A vinylic proton (1H) as a singlet or narrowly split multiplet near δ 8.0-8.5 ppm. - A methyl group (3H) as a singlet near δ 2.5-2.8 ppm. |

| ¹³C NMR | - Aromatic carbons (6C) in the region δ 120-150 ppm. - Alkene carbons (2C) in the region δ 130-150 ppm. - A methyl carbon (1C) around δ 15-20 ppm. |

| IR Spectroscopy | - Asymmetric and symmetric NO₂ stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C=C alkene stretch around 1640 cm⁻¹. - Aromatic C-H and C=C stretching bands in their characteristic regions. |

Experimental Protocols

The synthesis of 1-(3-Nitrophenyl)-2-nitropropene is most commonly achieved via a base-catalyzed Henry reaction (nitroaldol condensation) between 3-nitrobenzaldehyde and nitroethane, followed by dehydration of the intermediate β-nitro alcohol.[3][4]

Synthesis of 1-(3-Nitrophenyl)-2-nitropropene

Objective: To synthesize 1-(3-Nitrophenyl)-2-nitropropene from 3-nitrobenzaldehyde and nitroethane using a primary amine catalyst.

Materials:

-

3-Nitrobenzaldehyde

-

Nitroethane

-

n-Butylamine (catalyst)

-

Ethanol (solvent)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add nitroethane (1.2 equivalents) followed by the dropwise addition of the catalyst, n-butylamine (0.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The dehydration of the intermediate nitro alcohol to the final nitroalkene product is facilitated by the heat and the amine catalyst.[3]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to induce crystallization. If precipitation is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can promote crystallization.

-

Purification: The crude solid product is collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities. Further purification can be achieved by recrystallization from a minimal amount of boiling ethanol to yield the final product as yellow crystals.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 1-(3-Nitrophenyl)-2-nitropropene.

Reaction Mechanism: Henry Condensation

The core chemical transformation follows the Henry reaction mechanism. This process involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, followed by elimination to form the nitroalkene.

Biological Context

While 1-(3-Nitrophenyl)-2-nitropropene is primarily valued as a synthetic intermediate, compounds containing the nitro functional group are known to possess a wide range of biological activities.[5] The nitro group can act as both a pharmacophore and a toxicophore, often by participating in cellular redox reactions.[5] Related nitroalkenes and chalcones have been investigated for antimicrobial and antitumor properties.[6][7] However, the specific biological activities and signaling pathways for 1-(3-Nitrophenyl)-2-nitropropene itself are not well-characterized in current literature, with its primary role being a precursor in the synthesis of more complex, biologically active molecules.[3]

References

- 1. P2NP Phenyl-2-nitropropene Phenylnitropropene - SYNTHETIKA [synthetikaeu.com]

- 2. 1-(3-nitrophenyl)-2-nitropropene | CAS#:134538-50-4 | Chemsrc [chemsrc.com]

- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Influence of Electron-Withdrawing Groups on 3-Substituted Nitrostyrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of substituents on the aromatic ring of β-nitrostyrene derivatives play a pivotal role in modulating their chemical reactivity and biological activity. This technical guide provides an in-depth analysis of the electron-withdrawing effects in 3-substituted nitrostyrenes, offering a comprehensive overview of their synthesis, spectroscopic properties, and biological significance, with a particular focus on their potential in drug development.

Introduction to Electron-Withdrawing Effects

Electron-withdrawing groups (EWGs) are atoms or functional groups that pull electron density from a neighboring part of a molecule. In the context of 3-substituted nitrostyrenes, the presence of an EWG at the meta position of the phenyl ring significantly influences the electronic distribution of the entire molecule. This effect is primarily transmitted through inductive and resonance effects, altering the reactivity of the nitrovinyl group and influencing interactions with biological targets.

The Hammett equation provides a quantitative framework for understanding these electronic effects. It relates the reaction rate or equilibrium constant of a reaction involving a substituted benzene derivative to the electronic properties of the substituent. The Hammett substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For 3-substituted (meta) compounds, the σm constant is used, which primarily reflects the inductive effect of the substituent. A positive σm value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Synthesis of 3-Substituted Nitrostyrenes

The most common and versatile method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.

Experimental Protocol: The Henry Reaction

This protocol describes the synthesis of a 3-substituted β-nitrostyrene from the corresponding 3-substituted benzaldehyde and nitromethane.

Materials:

-

3-Substituted benzaldehyde

-

Nitromethane

-

Ammonium acetate (catalyst)

-

Glacial acetic acid (solvent)

-

Methanol or ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the 3-substituted benzaldehyde in an excess of nitromethane in a round-bottom flask.

-

Add a catalytic amount of ammonium acetate to the mixture.

-

Add glacial acetic acid as a solvent and to neutralize the catalyst.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure 3-substituted β-nitrostyrene.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the 3-substituent directly impacts various measurable properties of nitrostyrenes. These effects can be quantified through spectroscopic analysis, reaction kinetics, and biological assays.

Spectroscopic Properties

The UV-Vis and NMR spectra of 3-substituted nitrostyrenes are sensitive to the electronic effects of the substituent.

Table 1: Hammett Constants and Spectroscopic Data for 3-Substituted Nitrostyrenes

| Substituent (X) | Hammett Constant (σm) | UV-Vis (λmax, nm) | 1H NMR (δ, ppm) - Vinyl Proton (α to NO2) |

| -H | 0.00 | ~310 | ~7.6 |

| -Cl | 0.37 | ~312 | ~7.7 |

| -Br | 0.39 | ~313 | ~7.7 |

| -CN | 0.56 | ~315 | ~7.8 |

| -NO2 | 0.71 | ~318 | ~7.9 |

Note: The exact spectroscopic values can vary depending on the solvent and experimental conditions. The trend of increasing λmax and downfield chemical shift with increasing σm is generally observed.

Biological Activity: Antimicrobial Effects

Many nitrostyrene derivatives exhibit significant antimicrobial activity. The electron-withdrawing substituents can enhance this activity by increasing the electrophilicity of the β-carbon of the nitrovinyl group, making it more susceptible to nucleophilic attack by biological macromolecules.

Table 2: Antimicrobial Activity (MIC) of 3-Substituted Nitrostyrenes

| Substituent (X) | Hammett Constant (σm) | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |

| -H | 0.00 | 128 |

| -Cl | 0.37 | 64 |

| -NO2 | 0.71 | 32 |

Note: MIC values are representative and can vary between different bacterial strains and testing methodologies.

Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)

Substituted nitrostyrenes have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity. The inhibitory activity is influenced by the electronic nature of the substituent.

Table 3: PTP1B Inhibition by 3-Substituted Nitrostyrenes

| Substituent (X) | Hammett Constant (σm) | IC50 (µM) |

| -H | 0.00 | 15.2 |

| -F | 0.34 | 10.8 |

| -Cl | 0.37 | 9.5 |

| -CF3 | 0.43 | 7.1 |

Note: IC50 values are indicative and can be influenced by assay conditions.

Experimental Protocols for Biological Assays

Protocol for Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-substituted nitrostyrenes against a bacterial strain.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture (e.g., Staphylococcus aureus)

-

3-Substituted nitrostyrene compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each nitrostyrene compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Protocol for PTP1B Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of 3-substituted nitrostyrenes against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

3-Substituted nitrostyrene compounds

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare stock solutions of the nitrostyrene compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the PTP1B enzyme, and various concentrations of the test compounds.

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations of Key Processes

Synthesis Workflow: The Henry Reaction

Caption: Workflow for the synthesis of 3-substituted β-nitrostyrenes via the Henry reaction.

Experimental Workflow: Broth Microdilution MIC Assay```dot

Caption: Simplified signaling pathway of PTP1B and its inhibition by 3-substituted nitrostyrenes.

Conclusion

The electron-withdrawing effects of substituents at the 3-position of the nitrostyrene scaffold are a critical determinant of their chemical and biological properties. As demonstrated by the quantitative data, stronger electron-withdrawing groups, indicated by higher positive Hammett σm values, generally lead to enhanced biological activity, including increased antimicrobial efficacy and more potent inhibition of enzymes like PTP1B. This understanding provides a rational basis for the design and development of novel therapeutic agents based on the nitrostyrene framework. The detailed experimental protocols and workflows provided in this guide offer practical tools for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery to further explore the potential of this versatile class of compounds.

An In-depth Technical Guide on the Michael Acceptor Reactivity of 1-(3-Nitrophenyl)-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Michael acceptor reactivity of 1-(3-nitrophenyl)-2-nitropropene, a compound of interest in organic synthesis and drug development. The document details its synthesis, explores its reactivity through qualitative and semi-quantitative analysis, and outlines its potential biological implications by examining its interaction with key cellular signaling pathways. Detailed experimental protocols for the synthesis and reactivity assessment of this and related compounds are provided, alongside visual representations of reaction mechanisms and signaling cascades to facilitate a deeper understanding of its chemical and biological profile.

Introduction

1-(3-Nitrophenyl)-2-nitropropene belongs to the class of β-nitrostyrenes, which are characterized by a nitro-substituted alkene conjugated to an aromatic ring. This structural motif renders the β-carbon of the alkene electrophilic and susceptible to nucleophilic attack via a Michael addition reaction. This reactivity is the foundation of their utility as synthetic intermediates and their potential as biologically active molecules. The presence of two electron-withdrawing nitro groups, one on the phenyl ring and one on the alkene, significantly influences the compound's electrophilicity and, consequently, its reactivity and biological activity.

Michael acceptors are known to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[1] This covalent modification can modulate the function of key signaling proteins, leading to various cellular effects.[2][3] Therefore, understanding the Michael acceptor reactivity of 1-(3-nitrophenyl)-2-nitropropene is crucial for its potential application in drug discovery and development, particularly in areas such as cancer and inflammatory diseases where modulation of specific signaling pathways is a key therapeutic strategy.[4][5]

Synthesis of 1-(3-Nitrophenyl)-2-nitropropene

The primary synthetic route to 1-(3-nitrophenyl)-2-nitropropene is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with a nitroalkane, in this case, nitroethane.

Reaction Scheme:

Caption: General scheme for the synthesis of 1-(3-nitrophenyl)-2-nitropropene.

Michael Acceptor Reactivity

The Michael acceptor reactivity of 1-(3-nitrophenyl)-2-nitropropene is attributed to the electron-deficient nature of the carbon-carbon double bond, which is polarized by the strongly electron-withdrawing nitro group. The additional nitro group on the phenyl ring further enhances this effect.

Mechanism of Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile (Michael donor) to the α,β-unsaturated system of the nitropropene (Michael acceptor). A common biological nucleophile is the thiolate anion of cysteine residues in proteins or glutathione (GSH).

References

- 1. Examination of Michael addition reactivity towards glutathione by transition-state calculations | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 1-(3-Nitrophenyl)-2-nitropropene

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on available scientific literature for similar compounds and established principles of chemical stability testing. For any specific application, it is imperative to conduct dedicated, empirical stability studies.

Introduction

1-(3-Nitrophenyl)-2-nitropropene is a substituted nitrostyrene derivative with potential applications in organic synthesis and pharmaceutical research. The presence of the nitro groups and the α,β-unsaturated system makes the molecule susceptible to various degradation pathways, impacting its purity, potency, and safety profile. A thorough understanding of its stability under various environmental conditions is therefore critical for its proper handling, storage, and application in research and development.

This guide outlines the recommended storage conditions, methodologies for comprehensive stability testing, and potential degradation pathways for 1-(3-Nitrophenyl)-2-nitropropene. The information herein is intended to provide a robust framework for researchers to establish a comprehensive stability profile for this compound.

Recommended Storage Conditions

Based on the stability data for the closely related compound 1-phenyl-2-nitropropene (P2NP) and general principles for nitroalkenes, the following storage conditions are recommended to minimize degradation.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. P2NP is known to be unstable at higher temperatures. |

| Light | Store in a light-resistant container. | The conjugated system in nitrostyrenes can absorb UV light, leading to photodegradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Inertness | Use glass or other inert containers. | To avoid potential reactions with container materials. |

| Purity | Store in a highly pure form. | Impurities can act as catalysts for degradation. |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the potential degradation products and pathways of 1-(3-Nitrophenyl)-2-nitropropene. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to monitor the degradation.[2][3]

General Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Experimental Protocols for Stress Conditions

The following table summarizes the recommended conditions for the forced degradation studies of 1-(3-Nitrophenyl)-2-nitropropene. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

| Stress Condition | Reagents and Conditions | Experimental Protocol |

| Acid Hydrolysis | 0.1 M to 1 M HCl | 1. Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the acidic solution. 2. Heat the solution (e.g., at 60-80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 3. Neutralize the samples with an appropriate base (e.g., NaOH) before HPLC analysis. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | 1. Dissolve the compound in a suitable solvent and dilute with the basic solution. 2. Maintain at room temperature or slightly elevated temperature (e.g., 40°C) and collect samples at various time points. 3. Neutralize the samples with an appropriate acid (e.g., HCl) before HPLC analysis. |

| Neutral Hydrolysis | Water (pH ~7) | 1. Dissolve the compound in a suitable solvent and dilute with water. 2. Heat the solution (e.g., at 60-80°C) and collect samples at various time points. |

| Oxidative Degradation | 3% to 30% H₂O₂ | 1. Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution. 2. Keep the solution at room temperature and protected from light. 3. Collect samples at various time points. |

| Thermal Degradation (Solid State) | Elevated Temperature | 1. Place the solid compound in a controlled temperature chamber (e.g., 60°C, 80°C) with and without humidity control. 2. Collect samples at various time points and dissolve in a suitable solvent for HPLC analysis. |

| Thermal Degradation (Solution) | Elevated Temperature | 1. Prepare a solution of the compound in a suitable solvent. 2. Heat the solution in a controlled temperature chamber (e.g., 60°C, 80°C). 3. Collect samples at various time points. |

| Photolytic Degradation | UV and Visible Light | 1. Expose a solution of the compound and the solid compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5] 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Analyze the samples after the exposure period. |

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is commonly employed for nitrostyrene derivatives.[2][3]

Typical Method Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Potential Degradation Pathways

The presence of the nitro group and the alkene functionality in 1-(3-Nitrophenyl)-2-nitropropene suggests several potential degradation pathways.

-

Hydrolysis: The double bond is susceptible to hydration, particularly under acidic or basic conditions. This could lead to the formation of a nitroalcohol.

-

Isomerization: The double bond can undergo cis-trans isomerization, especially upon exposure to light.

-

Polymerization: Nitrostyrenes can be prone to polymerization, particularly at elevated temperatures or in the presence of certain initiators.

-

Reduction of the Nitro Group: While not a typical degradation pathway in storage, the nitro group can be reduced in the presence of reducing agents.

-

Oxidation: The double bond can be cleaved by strong oxidizing agents.

Hypothetical Hydrolytic Degradation Pathway

The following diagram illustrates a potential degradation pathway under aqueous conditions.

Drug-Excipient Compatibility Studies

For the development of a pharmaceutical formulation, it is crucial to assess the compatibility of 1-(3-Nitrophenyl)-2-nitropropene with various excipients.[6][7] Incompatibility can lead to the degradation of the active ingredient and the formation of harmful byproducts.

Experimental Protocol for Excipient Compatibility

-

Selection of Excipients: Choose excipients based on the intended dosage form (e.g., binders, fillers, lubricants for tablets).

-

Preparation of Mixtures: Prepare binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the pure drug should also be prepared.

-

Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analysis: Analyze the samples at initial and subsequent time points using techniques such as:

-

HPLC: To quantify the remaining drug and detect the formation of degradation products.

-

Differential Scanning Calorimetry (DSC): To observe changes in melting point or the appearance of new thermal events indicating interaction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups.

-

Visual Observation: For any changes in color or physical state.

-

Conclusion

The stability of 1-(3-Nitrophenyl)-2-nitropropene is a critical parameter that influences its use in research and development. This guide provides a comprehensive framework for its appropriate storage and for conducting thorough stability assessments. While the information is based on established principles and data from similar compounds, it is essential to perform specific experimental studies to determine the precise stability profile of 1-(3-Nitrophenyl)-2-nitropropene for any given application. The methodologies outlined here will enable researchers to generate the necessary data to ensure the quality, efficacy, and safety of this compound.

References

Structural Analysis and Conformation of 1-(3-Nitrophenyl)-2-nitropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and conformational preferences of nitrostyrene derivatives, with a specific focus on the methodologies applicable to 1-(3-nitrophenyl)-2-nitropropene. Due to the limited availability of specific experimental data for 1-(3-nitrophenyl)-2-nitropropene in publicly accessible databases, this document leverages data from closely related analogues to illustrate the core principles of structural characterization. The guide details the experimental protocols for single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques in elucidating the three-dimensional atomic arrangement and solution-state structure of organic molecules. Furthermore, it outlines the workflow for computational conformational analysis, a powerful tool for predicting stable molecular geometries. All quantitative data from representative structures are summarized in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key experimental and logical workflows.

Introduction

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. These compounds are valuable synthetic intermediates in organic chemistry, serving as precursors for the synthesis of a wide range of biologically active molecules, including amino acids, alkaloids, and pharmaceuticals. The chemical reactivity and biological activity of β-nitrostyrenes are intrinsically linked to their molecular structure and conformational preferences. Factors such as the planarity of the molecule, the orientation of the nitro group, and the nature of substituents on the phenyl ring can significantly influence their properties.

1-(3-Nitrophenyl)-2-nitropropene is a derivative of this class, featuring a nitro group on the phenyl ring in addition to the nitro group on the propenyl chain. This substitution pattern is expected to influence the electronic properties and steric interactions within the molecule, thereby affecting its conformation and reactivity. A thorough structural analysis is therefore crucial for understanding its chemical behavior and potential applications.

Structural Analysis Methodologies

The structural elucidation of organic compounds like 1-(3-nitrophenyl)-2-nitropropene relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The process is typically carried out in a dust-free environment at a constant temperature.

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule in solution. ¹H and ¹³C NMR are the most common techniques used for organic compounds.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity and stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons.

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.

-

Initial Structure Generation: A 2D or 3D model of the molecule is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the rotatable bonds in the molecule.

-

Geometry Optimization and Energy Calculation: The geometry of each generated conformer is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) or molecular mechanics force fields. The relative energies of the optimized conformers are calculated to identify the most stable structures.

-

Analysis of Results: The low-energy conformers are analyzed to determine their geometric parameters and relative populations.

Data Presentation: Structural Parameters of Representative Nitrostyrene Derivatives

Table 1: Representative Crystallographic Data for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.888(3) |

| b (Å) | 13.650(3) |

| c (Å) | 10.369(3) |

| β (°) | 94.04(2) |

| Volume (ų) | 1255(1) |

| Z | 4 |

Table 2: Selected Bond Lengths for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene

| Bond | Length (Å) |

| C=C (propenyl) | ~1.34 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.22 |

| C(phenyl)-C(propenyl) | ~1.47 |

Table 3: Selected Bond Angles for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene

| Angle | Degree (°) |

| C-C=C | ~128 |

| C=C-N | ~120 |

| O-N-O | ~124 |

Table 4: Representative ¹H NMR Data for a Generic β-Nitrostyrene Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H (α to phenyl) | 7.5 - 8.0 | d | ~13-16 |

| Vinylic H (β to phenyl) | 7.9 - 8.3 | d | ~13-16 |

| Aromatic H | 7.2 - 8.5 | m | - |

Visualization of Workflows and Structures

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of an organic compound.

The Synthesis of Nitrostyrenes: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical evolution of nitrostyrene synthesis. Nitrostyrenes, or more formally β-nitrostyrenes, are valuable chemical intermediates renowned for their utility in the synthesis of a wide array of pharmaceuticals, including psychoactive substituted phenethylamines and amphetamines, as well as other fine chemicals and dyes.[1] Their rich reactivity, stemming from the electron-withdrawing nitro group conjugated with a styrenyl backbone, makes them versatile precursors in organic synthesis. This document details the seminal reactions, key scientific contributions, comparative quantitative data, and detailed experimental protocols for their preparation.

A Journey Through Time: The Discovery and Evolution of Nitrostyrene Synthesis

The synthesis of nitrostyrenes is historically rooted in the broader development of carbon-carbon bond-forming reactions in the late 19th century. The primary and most enduring method for their preparation is the Henry reaction, also known as the nitroaldol reaction.

The Henry Reaction (1895): Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[2][3][4][5] The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield the target nitroalkene, in this case, a nitrostyrene.[2][5]

Early Contributions by Thiele and Knoevenagel: Around the turn of the 20th century, Johannes Thiele made significant contributions by demonstrating the use of alkali as a preferable catalyst for the condensation of benzaldehyde and nitromethane, improving upon earlier methods that used primary aliphatic amines and required several days for completion.[6] The work of Emil Knoevenagel and his student Walter also in the early 1900s further elucidated the condensation of aromatic aldehydes with active methylene compounds, a class of reactions to which the synthesis of nitrostyrenes belongs.[6] The Knoevenagel condensation, in a broader sense, encompasses such reactions where a carbonyl group reacts with a compound bearing an active hydrogen, like nitromethane, typically catalyzed by a weak base.[7]

Evolution of Catalysis and Conditions: Early methods often employed strong bases like alcoholic potassium hydroxide.[3] However, it was found that these conditions could lead to poor yields and were often unsuccessful with substituted nitroalkanes like nitroethane.[3] The use of weaker amine bases, such as methylamine, and ammonium salts like ammonium acetate in acetic acid, proved to be more generally useful, especially for a wider range of substituted benzaldehydes and nitroalkanes.[3] The ammonium acetate/acetic acid system, in particular, was noted for reducing the formation of unwanted polymeric byproducts and shortening reaction times.[3]

Modern Methodologies: In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid synthetic routes. This has led to the adoption of techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound promotion.[8][9] These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with simplified work-up procedures.[8]

Alternative Synthetic Routes: Beyond the Henry-Knoevenagel framework, other methods for nitrostyrene synthesis have been developed:

-

The Wittig Reaction: This method provides a route to nitrostyrenes by reacting a nitrobenzylidenetriphenylphosphorane with formaldehyde.[10][11] It is particularly useful for preparing specific isomers and isotopically labeled compounds.

-

Direct Nitration of Styrene: While conceptually straightforward, the direct nitration of styrene can be challenging due to the potential for polymerization and nitration of the aromatic ring.[12] However, methods using nitric oxide or in situ generation of nitryl iodide have been developed to achieve this transformation.[1][12]

Below is a diagram illustrating the historical progression of key methodologies in nitrostyrene synthesis.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular nitrostyrene derivative depends on factors such as the desired yield, purity, reaction time, and the nature of the substituents on the aromatic ring and the nitroalkane. The following tables summarize quantitative data for various synthetic protocols.

Table 1: Comparison of Catalysts in the Henry Reaction for Nitrostyrene Synthesis

| Benzaldehyde Derivative | Nitroalkane | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Nitromethane | Methylamine/Methanol | 6h - 3 days | 55 | [3] |

| Benzaldehyde | Nitromethane | Ammonium Acetate/Acetic Acid | 2h (reflux) | 60 | [3] |

| 3,4-Dimethoxybenzaldehyde | Nitromethane | Methylamine/Methanol | 6h - 3 days | 80 | [3] |

| 3,4-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate/Acetic Acid | 2h (reflux) | 70 | [3] |

| 4-Hydroxy-3-methoxybenzaldehyde | Nitromethane | Methylamine/Methanol | 6h - 3 days | 95 | [3] |

| 4-Hydroxy-3-methoxybenzaldehyde | Nitromethane | Ammonium Acetate/Acetic Acid | 2h (reflux) | 50 | [3] |

| Benzaldehyde | Nitroethane | Ammonium Acetate/Acetic Acid | 2h (reflux) | 55 | [3] |

| 3,4-Dimethoxybenzaldehyde | Nitroethane | Ammonium Acetate/Acetic Acid | 2h (reflux) | 35 | [3] |

Table 2: Modern vs. Conventional Henry Reaction for 4-Hydroxy-3-methoxy-β-nitrostyrene

| Method | Aldehyde (mmol) | Nitromethane (mL) | Catalyst (mmol) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Conventional | 12.5 | 25 | Ammonium Acetate (3.0) | Reflux | 6h | Not specified | [8] |

| Microwave | 3.0 | 2.5 | Ammonium Acetate (0.8) | 150 | 5 min | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of nitrostyrenes.

Safety Precautions:

-

Nitromethane: is a flammable liquid and a suspected carcinogen.[13] It can form explosive mixtures with air and become shock-sensitive if contaminated with amines, acids, or bases.[13] Handle in a well-ventilated chemical fume hood with electrically grounded equipment.[13] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, heavy-duty gloves (e.g., neoprene, butyl), and safety goggles.[13]

-

Nitrostyrenes: The vapors of hot solutions of nitrostyrene are irritating to the eyes and nose, and the solid can be irritating to the skin. Handle with appropriate PPE.

-

General: Always conduct a thorough risk assessment before carrying out any chemical synthesis.

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This protocol is adapted from the procedure for the synthesis of β-nitrostyrene.

Materials:

-

Benzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane (5 moles), benzaldehyde (5 moles), and methanol (1000 mL).

-

Pack the reaction vessel in a freezing mixture of ice and salt to cool the contents.

-

Prepare a solution of sodium hydroxide (5.25 moles) in an equal volume of water and cool it.

-

Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C. A bulky white precipitate will form.

-

After the addition is complete, stir for an additional 15 minutes.

-

Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.

-

Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.

-

Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

-

Wash the solid with water until it is free from chlorides.

-

Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.

Protocol 2: Knoevenagel-type Condensation using Ammonium Acetate

This protocol is a general procedure for the synthesis of β-nitrostyrenes using ammonium acetate in glacial acetic acid.[3]

Materials:

-

Substituted benzaldehyde

-

Nitroalkane (e.g., nitromethane, nitroethane)

-

Ammonium acetate

-

Glacial acetic acid

-

Ice-water

-

Methanol or ethanol for recrystallization

Procedure:

-

In a round-bottom flask, combine the aldehyde (5g), the nitroalkane (5 mL), and ammonium acetate (2g) with glacial acetic acid (20 mL).[3]

-

Reflux the resulting solution for two hours.[3]

-

After reflux, pour the reaction mixture into ice-water.[3]

-

If a solid product precipitates, collect it by filtration and recrystallize from methanol, ethanol, or acetic acid.[3]

-

If the product is an oil, separate it and attempt crystallization from one of the aforementioned solvents.[3]

Protocol 3: Wittig Reaction for Nitrostyrene Synthesis

This protocol describes a simplified Wittig synthesis of substituted styrenes and can be adapted for nitrostyrenes.

Materials:

-

Nitrobenzyltriphenylphosphonium halide (e.g., p-nitrobenzyltriphenylphosphonium bromide)

-

40% aqueous formaldehyde

-

Base (e.g., 50% aqueous sodium hydroxide)

Procedure:

-

Create a well-stirred suspension of the nitrobenzyltriphenylphosphonium halide in an excess of 40% aqueous formaldehyde.

-

Slowly and in a controlled manner, add the base to the suspension. This generates the phosphorane intermediate in situ.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Work up the reaction mixture to isolate the nitrostyrene product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the core mechanisms of the primary synthetic routes to nitrostyrenes and a generalized experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. lobachemie.com [lobachemie.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. The Microwave Promoted Condensation of Aldehydes with Nitromethane [cjcu.jlu.edu.cn]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. safety.charlotte.edu [safety.charlotte.edu]

Methodological & Application

Application Notes and Protocols for the Reduction of 1-(3-Nitrophenyl)-2-nitropropene to 1-(3-aminophenyl)-2-aminopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reduction of 1-(3-nitrophenyl)-2-nitropropene to its corresponding diamine, 1-(3-aminophenyl)-2-aminopropane. This transformation is of interest in synthetic organic chemistry for the generation of novel diamine structures that can serve as building blocks in drug discovery and materials science. The protocols outlined below are based on established methods for the reduction of nitro compounds, adapted for the specific challenges presented by the substrate, which contains both an aromatic and an aliphatic nitro group.

Introduction

The reduction of 1-(3-nitrophenyl)-2-nitropropene presents a significant synthetic challenge due to the presence of two distinct nitro functionalities: an aromatic nitro group and a nitro group on a propenyl side chain. The successful synthesis of 1-(3-aminophenyl)-2-aminopropane requires a reduction method that can efficiently reduce both nitro groups without leading to unwanted side reactions or incomplete reduction. The choice of reducing agent and reaction conditions is critical to achieving a high yield and purity of the desired product.

This document outlines two primary methodologies for this transformation: catalytic hydrogenation and chemical reduction using a metal hydride. Each protocol is detailed to provide a starting point for laboratory experimentation.

Data Presentation

The following table summarizes typical quantitative data for the reduction of nitroalkenes to amines based on analogous reactions found in the literature. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Yield | 70-90% | 60-80% |

| Reaction Time | 4-24 hours | 2-8 hours |

| Reaction Temperature | Room Temperature to 50°C | 0°C to reflux |

| Pressure | 1-5 atm | Atmospheric |

| Key Considerations | Catalyst activity can vary. Potential for catalyst poisoning. Requires specialized hydrogenation equipment. | Highly reactive and moisture-sensitive reagent. Requires anhydrous conditions and careful handling. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitro groups.[1] This protocol utilizes palladium on carbon as the catalyst and hydrogen gas as the reducing agent.

Materials:

-

1-(3-nitrophenyl)-2-nitropropene

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a suitable round-bottom flask, add 10% Pd/C (5-10 mol% relative to the substrate).

-

Flush the flask with an inert gas (nitrogen or argon).

-

Under the inert atmosphere, add a solution of 1-(3-nitrophenyl)-2-nitropropene dissolved in a minimal amount of anhydrous ethanol or methanol.

-

Securely attach the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Begin vigorous stirring and monitor the reaction progress by TLC or LC-MS. The reaction is typically run at room temperature but may be gently heated to 40-50°C to increase the reaction rate.

-

Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and flush the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(3-aminophenyl)-2-aminopropane.

-

The crude product can be further purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both aliphatic and aromatic nitro groups.[2] This method requires strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials:

-

1-(3-nitrophenyl)-2-nitropropene

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium hydroxide.

Equipment:

-

Dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (typically 3-4 equivalents per nitro group) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 1-(3-nitrophenyl)-2-nitropropene in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the flask back to 0°C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate or a dilute solution of sodium hydroxide. This should be done with vigorous stirring.

-

A granular precipitate will form. Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminophenyl)-2-aminopropane.

-

Further purification can be achieved by column chromatography or by forming and recrystallizing a salt.

Visualization of Synthetic Pathways

The following diagrams illustrate the experimental workflows for the described reduction methods.

Caption: Catalytic Hydrogenation Workflow.

Caption: LiAlH₄ Reduction Workflow.

Characterization of 1-(3-aminophenyl)-2-aminopropane

-

¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), the benzylic protons, the methine proton, and the methyl group protons of the propane chain. The amine protons will appear as broad singlets which may be exchangeable with D₂O.

-

¹³C NMR: Resonances for the aromatic carbons, with those attached to the amino group being significantly shifted, as well as signals for the three carbons of the propane side chain.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂), along with characteristic fragmentation patterns.

For reference, the related compound 1-(3-aminophenyl)-2-methoxyethan-1-ol has a molecular formula of C9H13NO2 and a monoisotopic mass of 167.09464 Da.[3]

Concluding Remarks

The reduction of 1-(3-nitrophenyl)-2-nitropropene to 1-(3-aminophenyl)-2-aminopropane is a feasible but challenging synthetic transformation. The choice between catalytic hydrogenation and chemical reduction with LiAlH₄ will depend on the available equipment, safety considerations, and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the development of a reliable and efficient synthesis of this novel diamine. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications.

References

Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of 1-(3-nitrophenyl)-2-nitropropene. This reaction is a crucial transformation in synthetic organic chemistry, leading to the formation of valuable amine compounds that are precursors in pharmaceutical and materials science research. The protocol described herein utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to achieve the reduction of both the nitroalkene moiety and the aromatic nitro group, yielding 1-(3-aminophenyl)propan-2-amine. This method is based on established procedures for the reduction of related nitrostyrene derivatives and offers a reliable route to the desired product.

Introduction